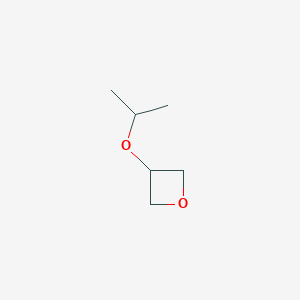

3-Oxetanol Isopropyl Ether

Description

Significance of Four-Membered Ring Heterocycles in Synthetic and Mechanistic Endeavors

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, have garnered substantial interest in modern organic chemistry. researchgate.netbeilstein-journals.org Their significance stems from a combination of inherent ring strain and distinct conformational properties, which translate into unique chemical reactivity and biological activity. acs.org The oxetane (B1205548) ring, a four-membered ether, possesses a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of an epoxide (oxirane) and substantially greater than that of its five-membered analog, tetrahydrofuran (B95107) (THF). beilstein-journals.org This strain facilitates ring-opening reactions, making oxetanes valuable synthetic intermediates for accessing more complex molecular architectures. beilstein-journals.orgacs.org

In the realm of medicinal chemistry, the incorporation of an oxetane motif has become a prominent strategy for optimizing the physicochemical properties of drug candidates. acs.orgacs.orgenamine.net The replacement of commonly used groups like gem-dimethyl or carbonyl functionalities with an oxetane ring can lead to remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity. researchgate.netbeilstein-journals.orgenamine.net For instance, substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 while often reducing the rate of metabolic degradation. researchgate.net Oxetanes substituted at the 3-position are particularly noteworthy as they can be non-chiral and serve as effective isosteric replacements for carbonyl groups, esters, and amides, offering similar polarity and hydrogen-bonding capabilities but with enhanced metabolic stability. beilstein-journals.orgnih.gov This has driven extensive research into developing new synthetic methodologies for accessing a diverse array of functionalized oxetanes. researchgate.netacs.org

Role of Ether Linkages in Tailoring Molecular Architecture and Reactivity

Ether linkages (R-O-R') are fundamental functional groups in organic chemistry that significantly influence the structure and properties of molecules. beilstein-journals.org Unlike alcohols, ethers lack a hydroxyl proton and thus cannot act as hydrogen bond donors among themselves; however, the oxygen atom's lone pairs can accept hydrogen bonds from protic molecules like water or alcohols. epo.org This property, combined with the moderate polarity imparted by the C-O-C bond, makes ethers excellent solvents for a wide range of organic reactions. beilstein-journals.orggoogle.com

Positioning of 3-Oxetanol Isopropyl Ether within Contemporary Organic Chemical Research

This compound, also known as 3-isopropoxyoxetane, is a specific example of a 3-substituted oxetane. While not the subject of extensive, dedicated research studies itself, its chemical structure suggests a place within materials science and as a building block in synthetic chemistry. The compound is noted in patent literature as a potential monomer component in curable resin compositions, indicating its utility in polymer applications. googleapis.comacs.org

The synthesis of 3-alkoxyoxetanes like the isopropyl ether derivative is well-established. A common and versatile method is the Williamson etherification, which in this case would involve the reaction of 3-oxetanol with an isopropylating agent in the presence of a base. beilstein-journals.orgacs.org Alternatively, syntheses can proceed via the cyclization of acyclic precursors that already contain the required 2-alkoxy-3-chloropropanol structure.

| Property | Value |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| Common Names | 3-Isopropoxyoxetane; 3-((1-methylethyl)oxy)oxetane |

| CAS Number | Not broadly listed |

| Predicted Synthetic Route | Williamson etherification of 3-oxetanol |

The potential research value of this compound can be inferred from the known properties of its constituent parts. The 3-oxetane core is a desirable motif in medicinal chemistry for enhancing drug-like properties. nih.gov The attachment of an isopropyl ether at the 3-position creates a small, non-chiral molecule that could be explored as a fragment or building block in drug discovery programs. The ether functionality provides a stable, polar element, potentially improving solubility and metabolic resistance compared to an analogous alkyl-substituted oxetane.

| Oxetane Derivative | Research Focus / Finding | Reference |

|---|---|---|

| 3-Aryloxetanes | Serve as isosteric replacements for carbonyl and gem-dimethyl groups, improving metabolic stability and polarity. | beilstein-journals.org |

| 3-Oxetanone | A key and versatile precursor for a wide variety of 3-substituted oxetanes through reactions like aldol (B89426) condensations and olefinations. | beilstein-journals.org |

| 3-Aminooxetanes | Synthesized via photoredox and nickel cross-coupling catalysis from amino acids, providing novel building blocks for medicinal chemistry. | beilstein-journals.org |

| Oxetan-3-ol | Investigated as a promising bioisostere for the carboxylic acid functional group, offering reduced acidity while maintaining key interactions. | nih.gov |

| Spirocyclic Oxetanes | Synthesized via Williamson etherification; used as analogues of morpholine (B109124) with favorable physicochemical properties. | researchgate.netacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3-propan-2-yloxyoxetane |

InChI |

InChI=1S/C6H12O2/c1-5(2)8-6-3-7-4-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

LIOLOFFWMJJCCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1COC1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity and Transformation Pathways

Reactivity of the Isopropyl Ether Linkage

In addition to the reactions of the oxetane (B1205548) ring, the exocyclic isopropyl ether group has its own characteristic reactivity.

Ethers can be cleaved by strong acids, typically HBr or HI. masterorganicchemistry.comlibretexts.org The cleavage of the C–O bond of the isopropyl ether in 3-isopropoxyoxetane can occur via an SN1 or SN2 mechanism. libretexts.orgyoutube.com

Given that the isopropyl group can form a relatively stable secondary carbocation, the cleavage is likely to proceed via a mechanism with significant SN1 character under strongly acidic conditions. libretexts.org The mechanism involves:

Protonation of the isopropyl ether oxygen by the strong acid.

Dissociation of the C-O bond to form 3-oxetanol and a stable isopropyl carbocation.

Trapping of the carbocation by the halide nucleophile (e.g., Br⁻ or I⁻) to form 2-halopropane.

It is important to note that under these conditions, the oxetane ring itself is also susceptible to acid-catalyzed ring opening. The reaction outcome—whether the isopropyl ether is cleaved or the oxetane ring is opened—will depend on the specific reagents, temperature, and reaction time. The strained oxetane ring is generally more reactive than a simple dialkyl ether, suggesting that ring-opening is often the kinetically favored process. researchgate.net

Selective Functionalization of the Isopropyl Group

The selective functionalization of the isopropyl group in 3-isopropoxyoxetane, independent of the reactive oxetane ring, presents a significant synthetic challenge. The methine (tertiary) C-H bond on the isopropyl group is the most likely site for radical-mediated functionalization due to its lower bond dissociation energy compared to the primary C-H bonds of the methyl groups.

Hypothetical pathways for selective functionalization could involve:

Photocatalytic C-H Activation: Methods using an acridinium (B8443388) catalyst and visible light have been shown to selectively functionalize alkyl groups in other types of ethers via a single-electron oxidation mechanism. This process generates a radical cation, followed by deprotonation at the α-carbon of the alkyl group. However, for 3-isopropoxyoxetane, the stability of the oxetane ring under these photocatalytic conditions would be a critical factor.

Directed C-H Metalation: The use of directing groups and transition metal catalysts could, in principle, achieve selective functionalization. The oxetane oxygen could potentially act as a directing group, but this might also favor reactions involving the ring itself.

Currently, there is a lack of specific published research detailing successful selective functionalization of the isopropyl group in 3-isopropoxyoxetane without inducing reactions at the oxetane ring. This remains an area for future investigation.

Intermolecular and Intramolecular Reaction Dynamics

The reaction dynamics of 3-isopropoxyoxetane are largely governed by processes that relieve the inherent ring strain.

Intermolecular Reactions: The most prevalent intermolecular reaction is the nucleophilic ring-opening of the oxetane. This can be initiated by a wide range of nucleophiles, typically under acidic or, in some cases, neutral or basic conditions. researchgate.net The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the oxetane ring's methylene (B1212753) carbons (C2 or C4).

In the presence of a Brønsted acid, the oxetane oxygen is protonated, creating a more reactive intermediate. Subsequent nucleophilic attack leads to the formation of a 1,3-disubstituted propane (B168953) derivative. The regioselectivity of the attack depends on steric and electronic factors of both the oxetane substrate and the incoming nucleophile. researchgate.net

Intramolecular Reactions: Intramolecular transformations are less common but can be triggered by the formation of a reactive intermediate, such as a carbocation at the C3 position. For instance, in related 3-aryl-3-hydroxyoxetanes, acid catalysis can generate a stabilized tertiary carbocation. rsc.org If a similar carbocation were formed from 3-isopropoxyoxetane (e.g., through protonation and loss of isopropanol), it could be trapped by an internal nucleophile or undergo rearrangement. However, the stability of a secondary carbocation at the C3 position is considerably lower, making such pathways less favorable compared to intermolecular ring-opening. rsc.org

Role of Catalysis in Directing Reaction Pathways and Selectivity

Catalysis is crucial in controlling the transformations of 3-isopropoxyoxetane, primarily by modulating the reactivity of the oxetane ring.

Brønsted Acid Catalysis: Strong acids like trifluoroacetic acid or p-toluenesulfonic acid can catalyze the etherification of a 3-oxetanol precursor to form 3-isopropoxyoxetane. rsc.org Conversely, these same catalysts are highly effective at promoting the ring-opening of the oxetane ether. The outcome depends on the reaction conditions and the nucleophiles present. In the presence of an alcohol, an acid catalyst can lead to the formation of a new ether via ring-opening, yielding a 1,3-dialkoxy propanol (B110389) derivative.

Lewis Acid Catalysis: Lewis acids can coordinate to the oxetane oxygen, activating the ring towards nucleophilic attack. This approach is often used to achieve ring-opening under milder or non-acidic conditions. researchgate.net The choice of Lewis acid and solvent can influence the regioselectivity of the reaction.

Transition Metal Catalysis: Certain transition metal catalysts, such as those based on rhodium, have been used for the ring-opening of oxetanes in the presence of reagents like hydrosilanes and carbon monoxide. researchgate.net Such catalytic systems could potentially offer alternative pathways for the transformation of 3-isopropoxyoxetane into more complex functionalized products.

The table below summarizes the hypothetical role of different catalysts in directing the reaction pathways for 3-isopropoxyoxetane.

| Catalyst Type | Potential Reaction Pathway | Expected Product Type | Selectivity Control |

| Brønsted Acid | Nucleophilic Ring-Opening | 1,3-disubstituted propane | Governed by nucleophile concentration and temperature. |

| Lewis Acid | Coordinated Ring-Opening | 1,3-disubstituted propane | Regioselectivity influenced by the nature of the Lewis acid. |

| Transition Metal | Reductive or Carbonylative Ring-Opening | Functionalized propanes | Pathway directed by specific catalyst/reagent combination. |

This table is illustrative and based on the general reactivity of oxetanes.

Energy Profiles and Transition State Analysis of Key Transformations

Computational studies on the ring-opening copolymerization of oxetane initiated by a thiocarboxylate, for example, show that the reaction proceeds through a typical SN2 transition state. researchgate.net Key features of this transition state, which can be extrapolated to the ring-opening of 3-isopropoxyoxetane, include:

Linear Alignment: The attacking nucleophile, the carbon atom being attacked (C2 or C4), and the leaving group (the oxygen atom as part of the ring) adopt a nearly linear arrangement (e.g., S···C···O angle >174°). researchgate.net

High Activation Barrier: The ring opening of oxetanes requires a higher activation energy compared to the more strained three-membered oxiranes, making the reaction less facile without catalysis. researchgate.net

Advanced Spectroscopic Probing of Molecular Architecture and Dynamics

Elucidation of Conformational Preferences and Structural Isomerism

The conformational landscape of 3-Oxetanol Isopropyl Ether is primarily defined by the puckering of the oxetane (B1205548) ring and the rotational isomerism of the isopropyl ether substituent. The oxetane ring is not planar, adopting a puckered conformation to alleviate ring strain. This puckering creates two non-equivalent positions for substituents on the ring. The introduction of the isopropyl ether group at the 3-position influences the degree of puckering. acs.org

Computational studies on substituted oxetanes suggest that the ring puckering angle is sensitive to the steric bulk and electronic nature of the substituent. acs.org For this compound, the bulky isopropyl group will have a significant impact on the preferred conformation. The molecule will likely exist as a dynamic equilibrium of conformers, with the most stable conformer minimizing steric interactions between the isopropyl group and the oxetane ring protons. The incorporation of an oxetane into an aliphatic chain can lead to conformational changes that favor synclinal (gauche) over antiplanar arrangements of the chain. researchgate.netresearchgate.net

Furthermore, rotation around the C-O bond of the ether linkage gives rise to different rotamers. The relative orientation of the isopropyl group with respect to the oxetane ring will be governed by a balance of steric hindrance and intramolecular forces. Spectroscopic techniques like NMR, coupled with computational modeling, are crucial for identifying the most populated conformers and determining the energy barriers between them. acs.org

Vibrational Spectroscopy for Bond Characterization and Functional Group Analysis (e.g., FT-IR)

Key vibrational modes anticipated for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the isopropyl and oxetane methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The most characteristic vibrations for ethers are the C-O-C stretches. Asymmetric and symmetric stretching modes of the ether linkage are typically strong and appear in the 1050-1250 cm⁻¹ range. The strained oxetane ring ether linkage will also have a characteristic stretching frequency, likely around 950-1000 cm⁻¹.

Ring Vibrations: The oxetane ring itself will exhibit unique vibrational modes, including ring breathing and puckering vibrations, which are typically found in the fingerprint region (below 1500 cm⁻¹).

Theoretical calculations using methods like Density Functional Theory (DFT) can provide a more detailed and quantitative prediction of the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra should they become available. ijaemr.comchemrxiv.orgnih.govmdpi.com

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O-C Stretch (Ether) | 1050 - 1250 | Strong |

| C-O-C Stretch (Oxetane Ring) | 950 - 1000 | Medium |

| CH₂ Bend | 1450 - 1470 | Medium |

| C-H Bend (Isopropyl) | 1370 - 1390 | Medium |

| Oxetane Ring Puckering | < 1000 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms and the stereochemistry of this compound. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the complete molecular structure can be mapped out. mdpi.comwisc.eduyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the different hydrogen environments in the molecule. Based on data for similar 3-alkoxyoxetanes, the following approximate chemical shifts are expected: carlroth.compitt.edu

Oxetane Ring Protons (CH₂): The four protons on the oxetane ring are diastereotopic and will likely appear as complex multiplets, further complicated by coupling to the proton at C3. Their chemical shifts are anticipated in the range of δ 4.0-4.8 ppm.

Oxetane Ring Proton (CH-O): The single proton at the 3-position, deshielded by the ether oxygen, is expected to resonate as a multiplet around δ 3.8-4.2 ppm.

Isopropyl Group Proton (CH): The methine proton of the isopropyl group will appear as a septet (or multiplet) in the region of δ 3.5-4.0 ppm.

Isopropyl Group Protons (CH₃): The six equivalent methyl protons of the isopropyl group will give rise to a doublet around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. oregonstate.edulibretexts.org Expected chemical shifts for this compound are:

Oxetane Ring Carbons (CH₂): The two equivalent methylene carbons of the oxetane ring are expected to appear in the range of δ 70-80 ppm.

Oxetane Ring Carbon (CH-O): The carbon at the 3-position, bonded to the ether oxygen, will be significantly deshielded, with an expected chemical shift around δ 75-85 ppm.

Isopropyl Group Carbon (CH): The methine carbon of the isopropyl group is predicted to be in the δ 70-75 ppm range.

Isopropyl Group Carbons (CH₃): The two equivalent methyl carbons of the isopropyl group will have a chemical shift in the δ 20-25 ppm region.

Advanced NMR techniques like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity between the isopropyl group and the oxetane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Oxetane CH₂ | 4.0 - 4.8 | Multiplet | 70 - 80 |

| Oxetane CH-O | 3.8 - 4.2 | Multiplet | 75 - 85 |

| Isopropyl CH | 3.5 - 4.0 | Septet | 70 - 75 |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | 20 - 25 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.netrsc.orgrsc.org Although a crystal structure for this compound has not been reported, analysis of related oxetane derivatives provides valuable insights into its likely solid-state architecture. acs.orguni-muenchen.ded-nb.info

X-ray studies on various substituted oxetanes consistently show a puckered ring conformation. acs.org For example, the puckering angle in the parent oxetane is about 8.7° at 140 K, and this angle increases with the introduction of substituents to minimize steric strain. acs.orgmdpi.com In a crystal of this compound, one would expect to observe a specific, ordered arrangement of these puckered rings.

The crystal packing would be influenced by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds. The precise bond lengths and angles would be expected to be similar to those found in other 3-alkoxyoxetanes. For instance, the C-O bond lengths within the oxetane ring are typically around 1.46 Å, and the C-C bond lengths are about 1.53 Å. The endocyclic C-O-C angle is approximately 90°, while the C-C-O angles are slightly larger at about 92°. acs.org

Table 3: Expected Solid-State Structural Parameters for this compound from Analogous Structures

| Parameter | Expected Value |

| Oxetane Ring Conformation | Puckered |

| C-O Bond Length (ring) | ~1.46 Å |

| C-C Bond Length (ring) | ~1.53 Å |

| C-O-C Angle (ring) | ~90° |

| C-C-O Angle (ring) | ~92° |

| Intermolecular Interactions | Van der Waals forces, C-H···O hydrogen bonds |

Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. mdpi.com For this compound (C₇H₁₄O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 130.10.

The fragmentation of cyclic ethers upon electron ionization often involves initial ring-opening, followed by cleavage of substituent groups or further fragmentation of the ring. nih.govnsf.govmiamioh.edu For this compound, several characteristic fragmentation pathways can be anticipated:

Loss of the Isopropyl Group: Cleavage of the bond between the ether oxygen and the isopropyl group would result in the loss of an isopropyl radical (•C₃H₇), leading to a fragment ion at m/z 87.

Loss of Propene: A common rearrangement pathway for ethers is the elimination of an alkene. For the isopropyl ether moiety, this would involve the loss of propene (C₃H₆), resulting in a fragment ion corresponding to 3-oxetanol at m/z 74.

Ring Cleavage: The strained oxetane ring can undergo fragmentation. A characteristic pathway for oxetanes is the cleavage into two smaller fragments. For example, cleavage could lead to the formation of an ethene molecule and a fragment containing the isopropoxy group, or other combinations depending on the specific rearrangement. nih.gov

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of their elemental compositions and, by extension, the molecular formula of the parent compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [C₇H₁₄O₂]⁺ | Molecular Ion | 130 |

| [C₄H₇O₂]⁺ | Loss of •C₃H₇ (isopropyl radical) | 87 |

| [C₃H₆O₂]⁺ | Loss of C₃H₆ (propene) | 74 |

| [C₃H₇O]⁺ | Isopropyl cation | 43 |

Computational Chemistry and Molecular Modeling of 3 Oxetanol Isopropyl Ether

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Oxetanol Isopropyl Ether. These calculations solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies for Reactivity and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations would be instrumental in predicting its reactivity and energetics. By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), researchers could compute key properties.

These studies would typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, a wealth of information can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can be used to calculate the electrostatic potential map, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites. For this compound, this would highlight the reactive nature of the oxygen atoms in the oxetane (B1205548) ring and the ether group.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative of typical DFT outputs and not from a published study on this specific molecule.)

| Property | Calculated Value (Illustrative) | Significance |

| Ground State Energy | -425.123 Hartrees | Total electronic energy at 0 K. |

| HOMO Energy | -0.254 Hartrees | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | +0.098 Hartrees | Indicates the energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 0.352 Hartrees | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.15 Debye | Measures the overall polarity of the molecule. |

Ab Initio and Semi-Empirical Methods for Ground State Properties

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theory compared to DFT for calculating ground state properties. These methods are computationally more demanding but can provide more accurate results for electron correlation effects, which are crucial for a precise description of molecular properties. For this compound, these methods would be used to obtain highly accurate geometric parameters (bond lengths, bond angles, and dihedral angles) and vibrational frequencies.

Semi-empirical methods (e.g., AM1, PM3) are less computationally expensive and can be used for larger systems or for initial, less precise explorations of the potential energy surface. While less accurate than DFT or ab initio methods, they can provide useful qualitative insights into the molecule's structure and electronic properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations would reveal its conformational flexibility. The isopropyl group and the oxetane ring can adopt various orientations, and MD simulations can map the energy landscape associated with these conformational changes.

Furthermore, by including explicit solvent molecules (such as water or an organic solvent) in the simulation box, the effect of solvation on the structure and dynamics of this compound can be investigated. These simulations can provide information on how the solvent molecules arrange around the solute and how they influence its preferred conformation and interactions.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical methods can be used to study potential reactions, such as the ring-opening of the oxetane moiety under acidic or basic conditions.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy difference between the reactants and the transition state (the activation energy) can be calculated to predict the reaction rate. The intrinsic reaction coordinate (IRC) can be followed to ensure that a located transition state correctly connects the reactants and products.

Structure-Reactivity Relationship Elucidation through Computational Approaches

By systematically modifying the structure of this compound (e.g., by introducing substituents) and calculating the resulting changes in electronic properties and reactivity descriptors (like the HOMO-LUMO gap or atomic charges), a quantitative structure-activity relationship (QSAR) can be established. These computational approaches allow for the rational design of new molecules with desired properties based on the insights gained from the electronic structure of the parent molecule.

Development and Validation of Force Fields for Simulation Studies

For large-scale simulations, such as those involving many molecules of this compound or its behavior in a complex environment, classical molecular mechanics force fields are necessary. These force fields are sets of parameters and equations that describe the potential energy of a system of atoms.

A specific force field for this compound would need to be developed and validated. This process involves parameterizing bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). The parameters are typically fitted to reproduce high-level quantum chemical calculations or experimental data (if available). The quality of the force field is then validated by its ability to reproduce known physical properties, such as density, heat of vaporization, or conformational preferences.

Exploration of Non Biological Applications and Functional Materials Development

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The oxetane (B1205548) moiety, as found in 3-Oxetanol Isopropyl Ether, is an important building block in modern organic and medicinal chemistry. rsc.org Chemists utilize these small, strained rings to introduce specific three-dimensional features into larger, more complex molecules. illinois.edu The incorporation of an oxetane ring can significantly alter a molecule's physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability. researchgate.net

In complex synthesis, the oxetane ring can serve as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups, offering a strategy to fine-tune the properties of a target molecule. researchgate.net Synthetic strategies often involve the iterative attachment of building blocks to create diverse molecular scaffolds. nih.gov The reactivity of the oxetane ring allows for its incorporation into larger structures, which can then undergo further transformations, such as metathesis cascades, to generate a wide range of molecular frameworks. nih.gov While specific examples detailing the multi-step synthesis of complex natural products using this compound are not prevalent, the principles established with other 3-substituted oxetanes demonstrate its potential. rsc.orgresearchgate.netnih.gov The isopropoxy group provides a specific steric and electronic profile that can be exploited in designing sophisticated molecular structures.

Monomer and Co-monomer in Polymerization Processes

This compound, as a 3-substituted oxetane, is a key monomer for producing polyethers with tailored properties. These monomers are particularly suitable for polymerization reactions that proceed via a ring-opening mechanism, leveraging the inherent strain of the four-membered ether ring. nih.govresearchgate.net

Cationic polymerization is the primary method for polymerizing oxetane monomers. nih.govresearchgate.net The process is typically initiated by electrophilic agents, such as protons or Lewis acids, generated from photoinitiators under UV light. radtech.orgresearchgate.net The mechanism involves the protonation of the oxygen atom in the oxetane ring, forming a secondary oxonium ion. This is followed by a nucleophilic attack from the oxygen atom of another monomer molecule on one of the ring's carbon atoms. radtech.org

This attack results in the opening of the strained ring and the formation of a new, propagating oxonium ion at the end of the growing polymer chain. youtube.com This chain-growth process continues, adding monomer units to create a linear polyether. youtube.com However, the polymerization of pure oxetane monomers can sometimes be sluggish due to the formation of stable tertiary oxonium ions, which can slow down the reaction. radtech.orgresearchgate.net To enhance the reaction rate and final conversion, oxetanes are often co-polymerized with other cyclic ethers, such as epoxides. radtech.orgscribd.com

Table 1: Comparison of Monomer Reactivity in Cationic Photopolymerization

| Monomer Class | Reactivity Characteristics | Example |

|---|---|---|

| Class I (e.g., Epoxides) | Rapid, exothermic polymerization with no stable intermediate protonated species. radtech.org | 3,4-Epoxycyclohexane Carboxylate radtech.orgresearchgate.net |

| Class II (e.g., Oxetanes) | Can form metastable tertiary oxonium ions, leading to a slower reaction rate and lower initial conversion compared to Class I monomers. radtech.orgresearchgate.net | 3-Benzyloxymethyl-3-ethyl-oxetane radtech.org |

The synthesis of polyethers from this compound occurs through Ring-Opening Polymerization (ROP). ROP is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, opening its ring and incorporating it into the chain. youtube.com The thermodynamic driving force for the ROP of oxetanes is the relief of ring strain present in the four-membered ring. youtube.com

Both cationic and anionic mechanisms can theoretically be used for ROP of cyclic ethers. youtube.com However, for oxetanes, the cationic pathway is significantly more effective and widely used. nih.gov The resulting polymer is a polyether, characterized by repeating ether linkages (-C-O-C-) in the main chain. The specific properties of the resulting poly(3-isopropoxyoxetane) are determined by the isopropoxy side chains regularly spaced along the polymer backbone. These polymers are a class of functional polyethers, distinct from simpler structures like polyethylene (B3416737) glycol or polypropylene (B1209903) glycol. researchgate.net

A significant advantage of using 3-substituted oxetanes like this compound as monomers is the ability to synthesize polymers with tunable properties. The nature of the substituent at the 3-position of the oxetane ring directly influences the characteristics of the final polymer. By varying this side group, properties such as glass transition temperature, thermal stability, solubility, and mechanical behavior can be systematically adjusted. mdpi.com

For instance, polymers made from 3-ethyl-3-(hydroxymethyl)oxetane yield hyperbranched polyethers with specific adhesive properties and thermal characteristics. nih.gov Similarly, the isopropoxy group in poly(3-isopropoxyoxetane) would be expected to impart different properties compared to polymers with hydroxyl, ethyl, or other functional groups. This modular approach allows for the design of materials tailored for specific applications. mdpi.com The final properties of these polymers are tightly related to the raw materials used and the composition of the resulting polymer chains. mdpi.com

Table 2: Influence of Side Groups on Polymer Properties (Illustrative)

| 3-Substituent Group | Expected Influence on Polymer Properties |

|---|---|

| -OH (Hydroxyl) | Increases polarity, potential for hydrogen bonding, leading to higher melting points. google.com |

| -CH₂CH₃ (Ethyl) | Increases hydrophobicity, may lower the glass transition temperature compared to more polar groups. nih.gov |

| -OCH(CH₃)₂ (Isopropyl Ether) | Provides a balance of flexibility and steric bulk, influencing solubility and mechanical properties. |

Advanced Materials Science Applications

Polymers derived from this compound have potential applications in advanced materials, particularly in the formulation of specialty polymers for coatings and adhesives.

The polymers and co-polymers synthesized from oxetane monomers are valuable precursors for high-performance coatings, adhesives, and resins. google.com Photo-curable formulations containing oxetane monomers are used in applications such as printing inks and graphic arts due to their high reactivity and low shrinkage stress during polymerization. radtech.org

In the field of adhesives, polyoxetanes have been investigated for their interactions with polar substrates. nih.govresearchgate.net For example, hyperbranched poly(hydroxyl)oxetanes have demonstrated good adhesion to polar materials, making them candidates for use as hot-melt adhesives. nih.govresearchgate.net While these polymers can exhibit good adhesive strength, further modifications are sometimes necessary to reduce brittleness. nih.govresearchgate.net The use of oxetane-derived polymers in adhesive compositions can offer advantages over traditional materials by providing strong, durable bonds. google.com

Development of Specialty Solvents and Reaction Media

The development of novel solvents and reaction media is crucial for advancing chemical synthesis and processing. Functionalized oxetanes, such as this compound, present an interesting class of compounds for consideration as specialty solvents due to their distinct combination of physical and chemical properties. The presence of the ether and hydroxyl functionalities, along with the inherent polarity of the oxetane ring, suggests that this compound could exhibit a unique solvency profile. acs.org

Key Physicochemical Properties and Potential Solvent Applications:

| Property | Anticipated Characteristic of this compound | Potential Application as a Specialty Solvent |

| Polarity | The ether and hydroxyl groups, combined with the polar oxetane ring, are expected to impart significant polarity. | A potential solvent for polar organic and inorganic compounds, and as a component in mixed solvent systems to tune polarity. |

| Hydrogen Bonding | The hydroxyl group can act as a hydrogen bond donor, while the ether oxygen and the oxetane ring oxygen can act as hydrogen bond acceptors. | Useful in reactions where hydrogen bonding is critical for catalysis or for dissolving protic solutes. |

| Boiling Point | The presence of a hydroxyl group is expected to result in a relatively high boiling point due to hydrogen bonding, making it suitable for reactions requiring elevated temperatures. | A high-boiling point solvent for organic synthesis. |

| Chemical Stability | Oxetane rings are generally more stable than their three-membered epoxide counterparts, offering a degree of chemical inertness under various reaction conditions. | A stable reaction medium for a variety of chemical transformations. |

While specific studies on this compound as a specialty solvent are not extensively documented, the known properties of functionalized oxetanes suggest its potential as a valuable addition to the toolkit of green and specialized solvents. acs.orgutexas.edu Further research into its solvency power, miscibility with other solvents, and performance in various chemical reactions is warranted.

Host-Guest Chemistry and Supramolecular Assembly Applications

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. Cyclic ethers, particularly crown ethers, are well-known hosts capable of selectively binding various guest species, primarily cations. du.ac.infrontiersin.orgnih.gov The principles governing these interactions can be extended to smaller, functionalized cyclic ethers like this compound, suggesting its potential role in the construction of novel supramolecular assemblies.

The oxygen atoms of the ether and hydroxyl groups, as well as the oxetane ring in this compound, can act as hydrogen bond acceptors, a key feature for interacting with suitable guest molecules. The three-dimensional and defined stereochemistry of the oxetane ring can also impart a degree of pre-organization, which is beneficial for selective guest binding.

Potential Roles in Supramolecular Chemistry:

Hydrogen-Bonded Networks: The hydroxyl and ether functionalities can participate in the formation of extended hydrogen-bonded networks, leading to the self-assembly of ordered solid-state structures or gels.

Coordination Complexes: The oxygen atoms could potentially coordinate with metal ions, acting as a small, mono- or bidentate ligand in the formation of coordination polymers or discrete metal-organic complexes.

Guest Encapsulation: While the cavity of a single oxetane ring is too small for typical guest encapsulation, assemblies of multiple molecules of this compound could potentially create larger pockets or channels capable of hosting small guest molecules.

The study of the supramolecular behavior of this compound is an emerging area of research. By analogy with other functionalized small cyclic ethers, it is plausible that this compound could serve as a versatile building block for the design and synthesis of new functional materials based on host-guest interactions and self-assembly.

Energetic Materials as a Component in Copolyethers

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. There is a continuous search for new energetic materials with improved performance and safety characteristics. Oxetane derivatives have emerged as important monomers in the synthesis of energetic polymers and copolyethers. mdpi.comuni-muenchen.dedntb.gov.ua The strained four-membered ring of oxetanes contributes to a positive heat of formation, which is a desirable characteristic for energetic materials.

Functionalized oxetanes can be polymerized via ring-opening polymerization to yield polyethers. By incorporating energetic functionalities, such as nitro, azido (B1232118), or nitrato groups, into the oxetane monomer, the resulting polymer can be made energetic. Copolymers containing different oxetane monomers or other cyclic ethers can be synthesized to tailor the physical and energetic properties of the final material. researchgate.net

While this compound itself is not a primary energetic material, it can be envisioned as a comonomer or a precursor for the synthesis of more complex energetic oxetane derivatives.

Potential Contributions to Energetic Copolyethers:

| Feature of this compound | Potential Impact on Energetic Copolymer Properties |

| Oxetane Ring | Contributes to a higher heat of formation, increasing the energy content of the resulting polymer. |

| Hydroxyl Group | Provides a reactive site for further functionalization with energetic groups (e.g., nitration to form a nitrate (B79036) ester). It can also serve as a cross-linking site to improve the mechanical properties of the polymer binder. |

| Isopropyl Ether Group | Can influence the physical properties of the copolymer, such as its glass transition temperature and mechanical flexibility. It may also impact the solubility and compatibility of the energetic polymer with other components of an explosive formulation. |

The synthesis of energetic copolyethers based on functionalized oxetanes is an active area of research. mdpi.comdntb.gov.ua The versatility of oxetane chemistry allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the properties of energetic materials for specific applications.

Investigation of this compound as a Bioisostere for Ester Functionalities in Non-Pharmacological Contexts

Bioisosterism, the replacement of a functional group in a molecule with another group that retains similar biological activity, is a widely used strategy in drug design. u-tokyo.ac.jpnih.gov However, the principles of isosterism can also be applied in materials science to modify the physicochemical properties of non-biological molecules in a predictable manner. The oxetane ring has been identified as a valuable isostere for carbonyl groups, and by extension, oxetane ethers can be considered as isosteres for esters. nih.govbeilstein-journals.org

The replacement of an ester functionality with a 3-alkoxy-3-substituted oxetane, such as the core structure of this compound, can lead to significant changes in the properties of a material. This is particularly relevant in the design of polymers, liquid crystals, and other functional organic materials where properties like stability, polarity, and intermolecular interactions are crucial.

Comparison of Ester and Oxetane Ether Functionalities:

| Property | Ester Functionality | 3-Alkoxy-3-Substituted Oxetane | Implications for Materials Science |

| Chemical Stability | Susceptible to hydrolysis under acidic or basic conditions. | Generally more stable towards hydrolysis. | Increased durability and lifetime of materials, especially in harsh environments. |

| Polarity and H-Bonding | The carbonyl oxygen is a hydrogen bond acceptor. | The ether and oxetane oxygens are hydrogen bond acceptors. The hydroxyl group in this compound can also act as a hydrogen bond donor. | Altered intermolecular interactions, potentially leading to different packing in the solid state, and modified solubility and compatibility with other materials. |

| Conformational Flexibility | The ester group has a preferred planar conformation. | The oxetane ring is puckered and introduces a more three-dimensional and rigid structure. | Can influence the overall shape and morphology of polymers and other materials, affecting their mechanical and optical properties. |

| Metabolic Stability | Can be cleaved by esterases. | More resistant to enzymatic degradation. researchgate.net | While primarily a concern in biological systems, this can be relevant for the biodegradability and environmental impact of materials. |

The use of this compound and related structures as ester isosteres in non-pharmacological contexts is a promising strategy for the rational design of new materials with enhanced properties. researchgate.net For example, incorporating this motif into polyesters could lead to polymers with improved chemical resistance and thermal stability. Further research in this area could open up new avenues for the development of advanced and durable functional materials. nih.gov

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of ethers, including oxetane (B1205548) derivatives. alfa-chemistry.com Future research will prioritize the development of "green" synthetic routes for 3-Oxetanol Isopropyl Ether, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key research thrusts in this area include:

Microwave-Assisted Synthesis: Microwave irradiation is an emerging energy-efficient method that can dramatically reduce reaction times and improve yields in ether synthesis. numberanalytics.combenthamdirect.com Research into microwave-assisted protocols for the etherification of 3-oxetanol could offer a faster, greener alternative to conventional heating. benthamdirect.com

Benign Solvents and Catalysts: Efforts are being made to replace hazardous solvents and corrosive catalysts. alfa-chemistry.comnumberanalytics.com Future syntheses will likely leverage green solvents and reusable, solid-supported catalysts, such as those derived from waste biomass, to minimize environmental impact. benthamdirect.com A Brønsted acid-catalyzed approach for creating oxetane ethers, which uses simple alcohols and produces water as the only byproduct, exemplifies this trend. rsc.org

Quantitative Green Metrics: The adoption of green chemistry principles will be quantified using a variety of metrics to assess the sustainability of synthetic processes. mygreenlab.orgresearchgate.net Researchers will increasingly evaluate synthetic pathways for this compound based not just on yield, but on metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), which provide a more holistic view of a reaction's environmental footprint. mdpi.comcareerchem.com

Table 1: Key Green Chemistry Metrics for Synthesis Evaluation

| Metric | Definition | Ideal Value | Focus Area |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Efficiency of atom incorporation from reactants to product. careerchem.com |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | 100% | Considers reaction yield and stoichiometry. mygreenlab.org |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Measures total mass used (reactants, solvents, reagents, process aids) to produce a set amount of product. researchgate.net |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Focuses on the amount of waste generated per unit of product. scientificupdate.com |

Development of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of the strained oxetane ring is central to its synthetic utility. acs.org Future research will focus on creating highly selective catalytic systems that can precisely control the synthesis and subsequent transformations of this compound.

Emerging catalytic strategies include:

Brønsted and Lewis Acid Catalysis: Recent studies have shown that Brønsted acids can effectively catalyze the synthesis of 3,3-disubstituted oxetane ethers from 3-oxetanols and alcohols, offering a direct and atom-economical route that avoids harsh bases and alkyl halides. rsc.orgresearchgate.net Similarly, frustrated Lewis pairs (FLPs), which are powerful metal-free Lewis acidic catalysts, are being explored for oxetane activation and ring-opening reactions. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions. The discovery and engineering of enzymes like halohydrin dehalogenases are creating biocatalytic platforms for the enantioselective formation and ring-opening of oxetanes. nih.gov This approach could lead to the synthesis of chiral derivatives of this compound for specialized applications.

Transition Metal Catalysis: Transition metals, such as cobalt and rhodium, are enabling new modes of reactivity for oxetanes. Bioinspired cobalt catalysis can generate nucleophilic radicals from oxetanes for C-C bond formation, while rhodium catalysts can promote ring-expansion reactions. acs.orgnih.gov These methods expand the synthetic toolbox for creating complex molecules from oxetane precursors.

Table 2: Emerging Catalytic Systems for Oxetane Transformations

| Catalyst System | Transformation Type | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acids | Etherification | Avoids harsh bases/alkyl halides; water is the only byproduct. | rsc.org |

| Frustrated Lewis Pairs (e.g., B(C6F5)3/Hydrosilane) | Reductive Ring-Opening | Metal-free; enables novel reactivity like aryl migration. | acs.org |

| Engineered Halohydrin Dehalogenases | Enantioselective Oxetane Formation & Ring-Opening | High enantioselectivity; mild, aqueous conditions. | nih.gov |

| Bioinspired Cobalt Catalysts | Radical Generation via Ring-Opening | Access to nucleophilic radicals for novel bond formations. | acs.org |

| Triisobutylaluminium–Water (TIBA–water) | Ring-Opening Polymerization | Catalyst system for producing polyoxetanes. | mdpi.com |

Integration of Machine Learning and AI in Reaction Design and Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize reaction design. neurips.cc Instead of relying solely on empirical trial-and-error, researchers will increasingly use predictive models to design optimal synthetic routes for compounds like this compound.

Key aspects of this integration are:

Reaction Outcome and Condition Prediction: Neural network models are being trained on vast reaction databases to predict the major products of a given set of reactants and reagents. nih.govnih.gov These models can also recommend suitable reaction conditions, including the optimal catalyst, solvent, and temperature, with high accuracy. acs.org This could significantly accelerate the optimization of synthesis conditions for this compound.

Mechanism Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), provide fundamental insights into reaction pathways, transition states, and activation energies. rsc.orgmdpi.com When combined with ML, these computational methods can build highly accurate models to predict reaction kinetics, as demonstrated for intramolecular H-migration reactions in ethers. acs.org

Retrosynthetic Planning: AI tools are being developed for retrosynthetic analysis, proposing viable synthetic pathways to a target molecule. nih.gov By learning from the entire body of chemical literature, these tools can suggest novel or non-obvious disconnections, aiding in the design of efficient syntheses for new oxetane derivatives.

Exploration of New Application Domains in Materials Science and Chemical Engineering

The unique properties of the oxetane ring—its polarity, stability, and propensity for ring-opening polymerization—make it a valuable building block for advanced materials. uni-muenchen.deacs.org While this compound itself is a small molecule, its structural motifs are relevant to the development of novel polymers and functional materials.

Future application domains to be explored include:

Functional Polymers and Adhesives: Oxetanes are versatile monomers for cationic ring-opening polymerization, producing polyethers with a soft and somewhat polar backbone. oup.comwikipedia.org Polyoxetanes bearing functional groups like hydroxyls have shown promise as hot-melt adhesives for polar substrates like wood. nih.gov The hydroxymethyl group in poly(3-ethyl-3-hydroxymethyl)oxetane, a structural analog, is key to these adhesive interactions. nih.gov

Energetic Materials: The high ring strain energy (approx. 106 kJ/mol) and the ability to carry energetic functional groups (like azido (B1232118) groups) make polyoxetanes attractive as high-performance binders in energetic composites and propellants. mdpi.commdpi.com

Conducting Polymer Composites: Oxetane derivatives can be used as additives that polymerize in situ to create interpenetrating networks within other polymers. For example, adding an oxetane to a PEDOT:PSS film and heating it leads to the formation of a crosslinked polyether network, resulting in a free-standing, water-resistant, and more conductive film suitable for flexible electronics. mdpi.com

Sustainable Plastics: The copolymerization of oxetanes with carbon dioxide (CO2) or carbonyl sulfide (B99878) (COS) offers a pathway to creating aliphatic polycarbonates and polythiocarbonates. rsc.orgacs.org This approach utilizes sustainable feedstocks to produce next-generation degradable plastics with tunable properties. acs.org

Advanced Characterization Techniques for In Situ Monitoring of Reactions and Structural Evolution

A deeper understanding of reaction mechanisms and kinetics requires the ability to observe chemical transformations as they happen. Future research will increasingly rely on advanced characterization techniques for the real-time, in situ monitoring of reactions involving oxetanes.

Prominent techniques include:

In Situ Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of oxetane polymerization and coupling reactions in real-time. researchgate.net By tracking the disappearance of reactant peaks and the appearance of product peaks (e.g., the νCO bands of a carbonate), researchers can gain detailed kinetic data and mechanistic insights. rsc.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information, making it ideal for monitoring complex reactions like copolymerizations. In situ NMR has been used to follow the consumption of oxetane monomers and the formation of polymer backbones, including identifying different types of linkages in complex copolymers. researchgate.net It can also be used to observe the formation and consumption of reaction intermediates. researchgate.net

Combined Spectroscopic Approaches: The combination of multiple in situ techniques, such as FTIR and NMR, provides a more complete picture of complex reaction systems. This dual approach was used to investigate the dynamic backbone restructuring that occurs during the copolymerization of a xylose-derived oxetane with carbonyl sulfide, revealing complex mechanistic pathways. acs.org

Q & A

Q. How can the molecular structure of 3-Oxetanol Isopropyl Ether be accurately characterized?

Methodological Answer:

Use a combination of spectroscopic techniques (e.g., NMR for proton/carbon environments, IR for functional groups) and computational modeling (e.g., quantum chemical calculations) to confirm bond connectivity and stereochemistry. The SMILES string (CCCOC(C)C) and InChIKey (JIEJJGMNDWIGBJ-UHFFFAOYSA-N) from structural databases can aid in validating computational models . For 3D conformation, employ X-ray crystallography or compare experimental data with ball-and-stick molecular visualizations derived from cheminformatics tools .

Q. What experimental protocols are recommended for synthesizing this compound?

Methodological Answer: Design reactions under anhydrous conditions to avoid hydrolysis, using catalytic acid or base for etherification. Monitor reaction progress via gas chromatography (GC) with flame ionization detection, optimizing parameters such as temperature and catalyst loading. Purify via fractional distillation, referencing vapor pressure data from binary mixture studies (e.g., with JP-10) to select optimal distillation conditions .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Implement engineering controls (e.g., fume hoods) and use nitrile gloves (tested for compatibility via manufacturer guidelines) to prevent dermal exposure. Train personnel on spill protocols (e.g., neutralization with inert adsorbents) and emergency ventilation. Respiratory protection (NIOSH-approved respirators) is mandatory if vapor concentrations exceed permissible exposure limits (PELs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., density, viscosity) for this compound mixtures?

Methodological Answer: Apply the Redlich–Kister equation to model excess molar volumes and viscosity deviations in binary systems. Validate experimental measurements (e.g., at 293.15–313.15 K) against semi-empirical correlations like the McAllister equation, which accounts for temperature-dependent interactions. Discrepancies may arise from impurities; thus, use high-purity solvents and internal standards (e.g., ethylbenzene in GC) .

Q. What mechanisms govern the oxidative degradation of this compound under ambient conditions?

Methodological Answer: Investigate via UV-Vis spectroscopy to detect ether-oxygen contact charge transfer (CCT) complexes, which initiate dark oxidation. Compare kinetics of peroxide formation in controlled atmospheres (O₂ vs. N₂). Use electron paramagnetic resonance (EPR) to identify radical intermediates. Reference studies on isopropyl ether derivatives, where CCT absorption spectra correlate with oxidation rates .

Q. How can impurities in this compound be identified and quantified during pharmaceutical synthesis?

Methodological Answer: Employ hyphenated techniques like LC-MS/MS or GC-MS with selective ion monitoring (SIM) to detect trace by-products. For non-volatile impurities, use acidimetric titration to quantify acidic derivatives. Validate methods using ICH Q-3C guidelines, which classify residual solvents based on toxicity thresholds .

Q. What strategies optimize solvent extraction efficiency using this compound in aqueous systems?

Methodological Answer: Conduct countercurrent extraction experiments with acetic acid/water models to determine distribution coefficients (yA/xA). Calculate minimum solvent flow rates using the Kremser equation and validate stage requirements via McCabe-Thiele diagrams. Adjust phase ratios (e.g., 150% of minimum flow) to maximize mass transfer while minimizing emulsification .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the environmental impact of this compound?

Methodological Answer: Simulate aerobic biodegradation using OECD 301F protocols, measuring biochemical oxygen demand (BOD) over 28 days. For aquatic toxicity, perform Daphnia magna acute immobilization tests (OECD 202). Cross-reference EPA hazard assessments for structurally related ethers (e.g., diisopropyl ether) to infer persistence and bioaccumulation potential .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

Methodological Answer: Use density functional theory (DFT) to model transition states in acid-catalyzed reactions (e.g., SN2 mechanisms). Validate with kinetic isotope effects (KIEs) and compare activation energies across substituents. Software like Gaussian or ORCA can simulate reaction pathways, leveraging SMILES strings to generate input geometries .

Safety & Compliance

Q. How do regulatory classifications impact the use of this compound in academic research?

Methodological Answer: Adhere to ECHA guidelines (e.g., EC Inventory listings) and OSHA standards for laboratory storage (e.g., flammability cabinets). For international collaborations, consult REACH dossiers and prioritize substances with robust safety data (PDEs) per ICH Q-3C. Document risk assessments using SDS sections 11–15, which outline ecological and toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.